molecular formula C14H19N3O2 B8139447 (2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

Cat. No.: B8139447
M. Wt: 261.32 g/mol
InChI Key: BCZIUCRLNGMHTH-UPJWGTAASA-N
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Description

(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound characterized by its unique hexahydro-furo-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction could produce pyridin-2-yl-methyl alcohols.

Scientific Research Applications

(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridin-2-yl derivatives and hexahydro-furo-pyrrole analogs. Examples include:

  • Pyridin-2-yl-methanones
  • Pyridin-2-yl-methyl alcohols
  • Other N-methyl-N-(pyridin-2-ylmethyl) derivatives

Uniqueness

What sets (2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide apart is its specific stereochemistry and functional group arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-17(9-10-4-2-3-6-15-10)14(18)13-8-11-12(19-13)5-7-16-11/h2-4,6,11-13,16H,5,7-9H2,1H3/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIUCRLNGMHTH-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2CC3C(O2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=N1)C(=O)[C@@H]2C[C@@H]3[C@H](O2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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